molecular formula C20H26N4O2 B2436818 2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide CAS No. 1031961-58-6

2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide

Cat. No. B2436818
CAS RN: 1031961-58-6
M. Wt: 354.454
InChI Key: OSHBKVVQXZCOFV-UHFFFAOYSA-N
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Description

2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide, also known as A-674563, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to further understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Bioactivation of Mutagens via Sulfation

Research has shown that sulfation is a critical step in the biotransformation of xenobiotics, traditionally associated with inactivation. However, this process, when involving compounds with sulfonamide groups, can lead to the generation of electrophilic cations capable of forming DNA adducts. This pathway highlights the dual role of sulfation in drug metabolism and mutagenesis, providing a deeper understanding of sulfonamide reactivity and its implications in drug design and environmental health (Glatt, 1997).

Antimicrobial Properties of Sulfonamide Derivatives

The antimicrobial evaluation of novel compounds incorporating the sulfonamide moiety, such as pyrazolo[1,5-a]pyrimidines, has shown significant activity against bacteria and fungi. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents, which could be essential in the fight against drug-resistant infections (Alsaedi, Farghaly, & Shaaban, 2019).

Environmental Degradation of Sulfonamides

The degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. illustrates a novel microbial strategy involving ipso-hydroxylation followed by fragmentation. This mechanism, leading to the elimination of sulfonamide antibiotics from the environment, is critical for understanding the fate of these compounds post-usage and their potential impact on antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-6-8-17(9-7-15)13-21-18(25)14-26-19-12-16(2)22-20(23-19)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHBKVVQXZCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}-N-[(4-methylphenyl)methyl]acetamide

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